molecular formula C17H16N2O3 B8745850 4-Nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-benzamide

4-Nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-benzamide

Cat. No. B8745850
M. Wt: 296.32 g/mol
InChI Key: IRICJGWSFQWTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-benzamide is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-benzamide

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

4-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

InChI

InChI=1S/C17H16N2O3/c20-17(13-8-10-14(11-9-13)19(21)22)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11,16H,3,5,7H2,(H,18,20)

InChI Key

IRICJGWSFQWTSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 18.9 g of 4-nitrobenzoyl chloride in 100 ml of tetrahydrofuran was added rapidly to a solution of 10.0 g of 1,2,3,4-tetrahydro-1-naphthylamine in 200 ml of tetrahydrofuran and 180 ml of 20% aqueous potassium carbonate. The reaction mixture was stirred vigorously and heated at reflux for 2 hours. After cooling, the layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic portions were washed with water, 1N hydrochloric acid, water, and a saturated sodium chloride solution, dried over sodium sulfate, and concentrated in vacuo. The resulting solid was recrystallized from benzene to afford the title intermediate in 90% yield as a colorless solid, m.p. 156°-157° C.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Yield
90%

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